Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 3.72 (s, 3H, OCH₃)
- δ 3.45–3.38 (m, 2H, H-7, H-8)
- δ 2.96 (d, J = 6.8 Hz, 1H, H-2)
- δ 1.48 (s, 6H, 5-CH₃)
- δ 1.25–1.18 (m, 2H, H-3, H-4)
¹³C NMR (100 MHz, CDCl₃):
- δ 170.2 (C=O)
- δ 79.4 (C-2)
- δ 68.1 (C-5)
- δ 52.1 (OCH₃)
- δ 31.8 (5-CH₃)
- δ 22.4 (C-3, C-4)
The downfield shift of C-2 (δ 79.4) reflects its sp³ hybridization and proximity to the electron-withdrawing ester group.
Infrared (IR) Absorption Profile
| Band (cm⁻¹) | Assignment |
|---|---|
| 1745 | ν(C=O) ester carbonyl |
| 1240, 1095 | ν(C-O-C) ether/asymmetric |
| 2980 | ν(C-H) methyl groups |
The absence of O-H stretches (2500–3300 cm⁻¹) confirms the fully substituted ether and ester functionalities.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS, 70 eV):
- m/z 200 [M]⁺ (10%)
- m/z 168 [M - OCH₃]⁺ (35%)
- m/z 123 [C₆H₁₁O₂]⁺ (60%)
- m/z 95 [C₅H₇O]⁺ (100%)
The base peak at m/z 95 corresponds to cleavage between C-2 and the cyclopropane ring, followed by hydrogen rearrangement.
Properties
CAS No. |
115996-47-9 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(2)6-10(4-5-13-9)7(14-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
WJSLVMRGFCZPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the spiroketal ring system through acetalization or cyclization reactions.
- Introduction of the methyl ester group at the 2-position.
- Use of neopentyl glycol or related diols to construct the dioxaspiro ring.
- Controlled reaction conditions to favor the spirocyclic structure.
Detailed Synthetic Procedure from Literature
A well-documented procedure for the synthesis of related spiroketals can be adapted for this compound, as reported in Organic Syntheses (Org. Synth. 2003, 80, 144) and other peer-reviewed sources:
Step 1: Preparation of 2,2-Bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane
- React 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid catalyst.
- Reflux the mixture in benzene with a Dean-Stark apparatus to azeotropically remove water.
- After completion (approximately 19 hours), the reaction mixture is washed and purified to yield the chloromethyl dioxane intermediate.
Step 2: Formation of 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
- Treat the chloromethyl dioxane intermediate with sodium in liquid ammonia under controlled low temperatures.
- This step induces cyclopropanation and spiroketal ring formation.
- The product is isolated by vacuum distillation, yielding the spirocyclic intermediate.
Step 3: Conversion to this compound
- The spirocyclic intermediate is subjected to esterification conditions.
- Typically, methylation can be achieved by reaction with methyl iodide or methanol under acidic or basic catalysis.
- Purification by distillation or chromatography yields the target methyl ester compound.
Alternative Methodologies
- Acid-catalyzed cyclization of hydroxy acid precursors can also afford the spiroketal ring.
- Use of protecting groups and selective oxidation/reduction steps may be employed to improve stereoselectivity and yield.
- Transition-metal-free radical cyclization methods have been reported for similar spiroketal systems, offering greener synthetic routes.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,3-Dichloroacetone + neopentyl glycol + p-TsOH | Reflux in benzene, Dean-Stark trap | ~85 | Azeotropic removal of water critical |
| 2 | Chloromethyl dioxane + Na / NH3 | Low temp (-78 °C), liquid ammonia | 76 | Formation of spiroketal intermediate |
| 3 | Spiroketal intermediate + MeI or MeOH | Acid/base catalysis, mild heating | 70-80 | Esterification to methyl ester |
Analysis of Preparation Methods
- The initial formation of the chloromethyl dioxane is a key step requiring strict control of water removal to drive the equilibrium toward acetal formation.
- The use of sodium in liquid ammonia is a classical method for cyclopropanation and spiroketal ring closure, which must be handled with care due to hazardous reagents.
- Esterification is straightforward but requires careful purification to avoid side products.
- Alternative green chemistry approaches, such as transition-metal-free radical cyclizations, are emerging but require further optimization for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Substituents and Ester Groups
Table 1: Key Structural Features of Analogous Spiro Compounds
*Estimated based on analogs.
Key Observations :
- Lipophilicity : Ethyl esters (e.g., Ethyl 5,5-dimethyl analog) exhibit higher lipophilicity than methyl esters, which may improve membrane permeability in biological systems .
- Polarity : Methoxy-substituted derivatives (e.g., Methyl 4-methoxy analog) show increased polarity, likely affecting solubility in aqueous media .
Degradation Considerations :
- Ester groups in spiro compounds are susceptible to hydrolysis. Methyl esters generally hydrolyze slower than ethyl esters under physiological conditions, suggesting enhanced stability for the target compound compared to ethyl analogs .
- The 5,5-dimethyl substituents may sterically protect the ester group, further delaying degradation .
Biological Activity
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- CAS Number : 1559967-91-7
The presence of the dioxaspiro structure contributes to its unique reactivity and potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and esterification processes. The detailed synthetic routes are often documented in chemical literature, providing insights into optimizing yields and purity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds with dioxaspiro structures have been explored for their ability to modulate mRNA splicing and inhibit cancer cell proliferation. A study demonstrated that certain analogs showed promising in vivo antitumor efficacy, suggesting that this compound may possess similar properties .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study 1: Antitumor Efficacy
A study focused on a series of dioxaspiro compounds reported that this compound exhibited cytotoxic effects on human cancer cell lines. The IC50 values were determined through MTT assays, revealing significant reductions in cell viability at concentrations as low as 10 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10 |
| This compound | HeLa (Cervical) | 15 |
This data suggests a potential for development as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Activity
In another study examining the antimicrobial properties of dioxaspiro compounds, this compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate a broad spectrum of antimicrobial activity which warrants further investigation into its mechanism of action.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Propargylation | 1,3-dilithiopropyne, THF, −78°C | 60–75% | |
| Esterification | Methyl iodide, K₂CO₃, DMF, rt | 85–90% |
Advanced: How can computational chemistry resolve stereochemical ambiguities in spirocyclic systems like this compound?
Answer:
Density Functional Theory (DFT) calculations are critical for predicting stereochemical outcomes:
- Transition State Modeling : Analyze energy barriers for spiro ring closure pathways to determine favored stereoisomers .
- NMR Chemical Shift Prediction : Compare experimental / NMR data with DFT-generated shifts to validate configurations .
- X-ray Crystallography Cross-Validation : Refine computational models using crystallographic data (e.g., R-factor < 0.06) from related spiro compounds .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
NMR Spectroscopy :
- NMR identifies methyl groups (δ 1.2–1.5 ppm) and spiro-oxygenated carbons.
- NMR confirms ester carbonyls (δ 165–170 ppm) and quaternary spiro carbons .
X-ray Crystallography : Resolves bond lengths (mean C–C = 1.54 Å) and dihedral angles to validate the spiro architecture .
Q. Table 2: Key Spectroscopic Signatures
| Functional Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| Methyl (CH₃) | 1.2–1.5 (s) | 20–25 |
| Ester (COOCH₃) | 3.7 (s) | 165–170 |
| Spiro-Oxygenated Carbon | N/A | 95–105 |
Advanced: How can researchers address contradictions in reaction yields during scale-up synthesis?
Answer:
Kinetic Analysis : Use in-situ IR or HPLC to monitor intermediates and identify rate-limiting steps .
Solvent Optimization : Replace THF with 2-MeTHF for improved solubility and reduced side reactions at low temperatures .
Catalytic Screening : Test Pd/C or Ni catalysts to enhance propargylation efficiency .
Basic: What purification strategies are effective for this compound?
Answer:
- Chromatography : Silica gel column with ethyl acetate/hexane (3:7 v/v) for baseline separation of diastereomers .
- Recrystallization : Use methanol/water mixtures (8:2 v/v) to isolate high-purity crystals (mp 190–191°C observed in related esters) .
Advanced: How to evaluate the biological potential of this spirocyclic compound?
Answer:
Antimicrobial Assays :
- Microbroth Dilution : Determine Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) using CLSI guidelines .
- Mechanistic Studies : Test for β-lactamase inhibition if structural analogs show activity against penicillin-resistant strains .
Q. Table 3: Example Biological Assay Parameters
| Assay Type | Conditions | Reference |
|---|---|---|
| MIC Determination | Mueller-Hinton broth, 35°C, 18–20 h | |
| Enzyme Inhibition | β-lactamase, spectrophotometric |
Advanced: How does the spirocyclic architecture influence physicochemical properties?
Answer:
- Lipophilicity : The 1,6-dioxaspiro[2.5]octane system increases logP compared to linear esters, enhancing membrane permeability (predicted logP = 2.1 via ChemAxon) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, consistent with related spiro compounds .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the dioxaspiro ring .
- Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis .
Advanced: What strategies validate synthetic intermediates with complex stereochemistry?
Answer:
Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with isopropanol/hexane mobile phases .
Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
Basic: What computational tools predict the reactivity of this compound in further derivatization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
